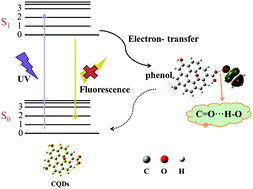Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
New Journal of Chemistry Pub Date: 2018-05-24 DOI: 10.1039/C8NJ01611A
Abstract
Phenol is considered as one of the most important pollutants in the water environment, and thus its detection plays a cardinal role in environmental assessment and treatment. In this study, high quality carbon quantum dots (CQDs) were successfully prepared by ozone oxidation, with cheap coal as the carbon material. The as-prepared CQDs exhibited a narrow size distribution between 2 and 9 nm, with an average size of approximately 4.2 nm. The novel CQDs showed high sensitivity and selectivity for phenol detection with a low detection limit of 0.076 μM in water due to the fluorescence quenching effect of the CQDs, which is attributed to the hydrogen bonds (C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O⋯H–O) between phenol and the fluorescent CQDs according to the density functional theory (DFT) and time-dependent density functional theory (TDDFT) results. The theoretical calculation matches well with the experimental data, which provides us a new way to investigate the detection mechanism of the CQDs for phenol.
O⋯H–O) between phenol and the fluorescent CQDs according to the density functional theory (DFT) and time-dependent density functional theory (TDDFT) results. The theoretical calculation matches well with the experimental data, which provides us a new way to investigate the detection mechanism of the CQDs for phenol.


Recommended Literature
- [1] Efficient sky-blue OLEDs with extremely low efficiency roll-off based on stable iridium complexes with a bis(diphenylphorothioyl)amide ligand†
- [2] Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†
- [3] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [4] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [5] Exploiting the maize genome
- [6] Foods and drugs analysis
- [7] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [8] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [9] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [10] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 174064-00-7









